![molecular formula C11H20N2O2 B1480298 2-氨基-1-(6-氧杂-2-氮杂螺[4.5]癸烷-2-基)丙烷-1-酮 CAS No. 2097944-59-5](/img/structure/B1480298.png)
2-氨基-1-(6-氧杂-2-氮杂螺[4.5]癸烷-2-基)丙烷-1-酮
描述
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物合成
该化合物可作为合成各种生物活性分子的前体。其结构有利于进行修饰,从而可以开发出新的药理活性剂。 例如,将其纳入更大的分子框架中,可能会导致针对疾病的新型疗法 .
材料科学应用
在材料科学中,该化合物的独特环状结构可用于创造新的聚合物材料。 这些材料可能表现出理想的性能,例如提高的弹性或热稳定性,可能在制造或建筑中很有用 .
化学合成
该化合物的螺环性质使其成为化学合成中宝贵的中间体。 它可用于构建具有螺构型的复杂有机分子,这些分子通常存在于天然产物和药物中 .
色谱法
由于其独特的化学性质,该化合物可作为色谱分析中的标准品或参考物质,有助于识别和量化复杂混合物中类似的化合物 .
分析化学
在分析化学中,该化合物的独特结构可用于开发新的分析试剂或传感器。 这些传感器可能对特定的分析物或环境条件特别敏感 .
变构 SHP2 抑制剂
它已用于制备二取代和三取代甲基吡嗪作为变构 SHP2 抑制剂。 这些抑制剂可以通过调节信号转导通路在癌症治疗中发挥作用 .
药物测试的参考标准
它可用于创建用于药物测试的高质量参考标准。 这确保了药物开发过程中获得准确可靠的结果,这对于监管审批和临床应用至关重要 .
作用机制
Target of Action
The primary target of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) . SHP2 plays a crucial role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .
Mode of Action
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one interacts with its target, SHP2, by binding to it and inhibiting its function . This interference with SHP2’s function disrupts the signaling pathways that it regulates, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one are primarily those regulated by SHP2. These include pathways involved in RTK, NF-1, and KRAS mutant-driven cancers . The downstream effects of these disruptions can lead to changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of 2-Amino-1-(6-oxa-2-azaspiro[4It is known that the compound has been studied for its potential therapeutic effects in various medical conditions. It belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Result of Action
The molecular and cellular effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one’s action are primarily the result of its inhibition of SHP2. By disrupting the function of SHP2, the compound can alter the signaling pathways that SHP2 regulates, leading to changes in cellular processes such as cell proliferation, differentiation, and survival .
生化分析
Biochemical Properties
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.
Cellular Effects
The effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/AKT pathways . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes like cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes like SHP2 by binding to its active site, preventing substrate access and subsequent enzyme activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, affecting its efficacy and potency .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised .
Metabolic Pathways
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(12)10(14)13-6-5-11(8-13)4-2-3-7-15-11/h9H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERYHXKSLBHTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


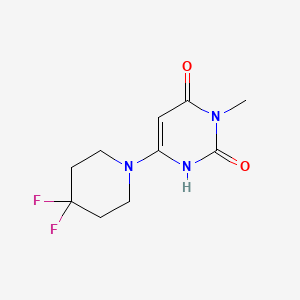

![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
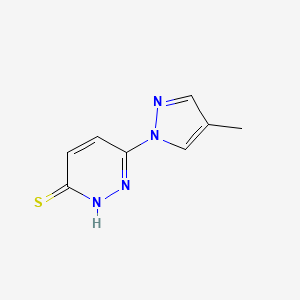
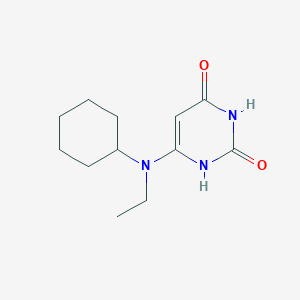

![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
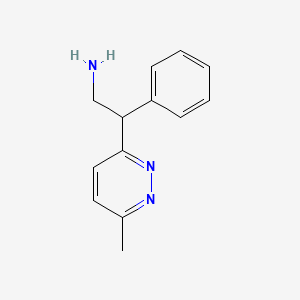
![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)

![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)

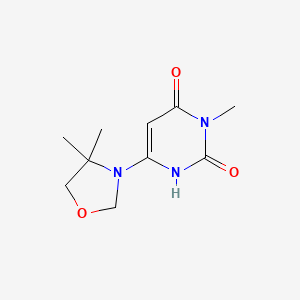
![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)
